molecular formula C17H12N4S3 B10879888 3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione

3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione

Cat. No.: B10879888
M. Wt: 368.5 g/mol
InChI Key: WUSGJLFCPLBUSF-UHFFFAOYSA-N
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Description

The compound 3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione is a hybrid heterocyclic molecule combining a benzothiazole-thione core with a 1,2,4-triazine substituent via a sulfanylmethyl linker. Its structure features two sulfur-containing moieties: the benzothiazole-2(3H)-thione and the triazinylsulfanyl group.

The benzothiazole-thione tautomer (favored over the thiol form) provides a rigid scaffold for substitution, while the 1,2,4-triazine moiety introduces π-π stacking capabilities and hydrogen-bonding sites. Such structural attributes are critical for interactions with biological targets or metal surfaces .

Properties

Molecular Formula

C17H12N4S3

Molecular Weight

368.5 g/mol

IUPAC Name

3-[(6-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C17H12N4S3/c22-17-21(14-8-4-5-9-15(14)24-17)11-23-16-18-10-13(19-20-16)12-6-2-1-3-7-12/h1-10H,11H2

InChI Key

WUSGJLFCPLBUSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=N2)SCN3C4=CC=CC=C4SC3=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the triazine ring through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this complex molecule.

Chemical Reactions Analysis

Types of Reactions

3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the disruption of cellular processes essential for the survival of pathogens or cancer cells.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Methods: The target compound’s synthesis likely involves Mannich reactions or nucleophilic substitution, analogous to methods for 1,3,4-oxadiazole-thiones (e.g., ethanol reflux with formaldehyde and amines) .
  • Materials Science : The benzothiazole-thione core’s electron-rich sulfur atoms may enhance corrosion inhibition, similar to thiazole-thiones (e.g., P1) .

Biological Activity

The compound 3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione is a complex organic molecule that exhibits significant biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a unique structure that combines a benzothiazole moiety with a triazin derivative. The presence of sulfur in the thione group enhances its reactivity and biological interactions. The following table summarizes its key structural components:

ComponentDescription
Benzothiazole A bicyclic compound known for its pharmacological properties.
Triazine A heterocyclic compound with applications in medicinal chemistry.
Thione Group Contributes to the compound's reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of triazine and thiazole compounds possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit high susceptibility to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The specific compound has been tested for its antibacterial efficacy, showing promising results against various pathogenic strains.

Anticancer Properties

The cytotoxic effects of similar benzothiazole and triazine derivatives have been explored in cancer research. For example, compounds containing these moieties have been screened against human malignant cell lines (e.g., MCF-7) and have shown potent cytotoxic activity . The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics.

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. Compounds with thione functionality have been reported to exhibit significant antioxidant activity due to their ability to scavenge free radicals . This property may enhance the therapeutic potential of the compound in preventing cellular damage.

The biological activities of 3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazole and triazine derivatives act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : By interacting with ROS, these compounds can alter oxidative stress levels within cells.
  • Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Antibacterial Activity : A recent study tested various benzothiazole derivatives against common bacterial strains and found that certain modifications enhanced their antibacterial potency significantly .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of triazine-thione derivatives on breast cancer cell lines, revealing IC50 values that suggest strong anticancer potential .

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